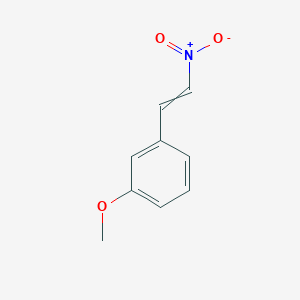

3-Methoxy--nitrostyrene

描述

Conceptual Framework of β-Nitrostyrene as a Versatile Synthetic Intermediate

The synthetic versatility of β-nitrostyrene and its derivatives, such as 3-methoxy-β-nitrostyrene, stems from the electronic properties conferred by the conjugated nitroalkene system. This arrangement renders the β-carbon of the double bond highly electrophilic, making it an excellent Michael acceptor for a wide range of nucleophiles. researchgate.netnih.gov This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, a fundamental strategy in constructing molecular complexity.

Furthermore, the nitro group itself is a versatile functional group. It can be transformed into numerous other functionalities, including amines, oximes, and carbonyls, through various reduction methods. rsc.orgbeilstein-journals.org For example, the reduction of the nitro group and the double bond in β-nitrostyrenes is a well-established route to phenethylamines, a scaffold present in many biologically active molecules. nih.govmdma.ch The double bond can also participate in cycloaddition reactions, such as the Diels-Alder reaction, acting as a dienophile to create cyclic and bicyclic systems. mdpi.combeilstein-journals.org The presence of substituents on the aromatic ring, like the methoxy (B1213986) group in 3-methoxy-β-nitrostyrene, can further modulate this reactivity, influencing reaction rates and regioselectivity.

Historical Perspectives and Evolution of Research on Nitroalkenes

The chemistry of nitro compounds has a rich history dating back to the 19th century. mdpi.com A pivotal moment in the synthesis of nitroalkenes was the discovery of the Henry reaction, or nitroaldol reaction, which involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone. rsc.orgwikipedia.org This reaction remains one of the most common and straightforward methods for preparing β-nitrostyrenes from the corresponding benzaldehydes and nitromethane (B149229). rsc.orgresearchgate.net

Early research focused on the fundamental reactivity of these compounds. However, over the 20th and into the 21st century, the focus has shifted towards more sophisticated applications. mdpi.com Significant progress has been made in controlling the stereochemistry of reactions involving β-nitrostyrenes. The development of asymmetric catalysis, using both chiral organocatalysts and metal complexes, has enabled the synthesis of enantiomerically enriched products, which is crucial for medicinal chemistry. worktribe.comunizar.es Modern advancements also include the use of greener synthetic methods, such as microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields compared to conventional heating. rsc.org

Significance of the β-Nitrostyrene Scaffold in Chemical Transformations

The β-nitrostyrene scaffold is a cornerstone in the synthesis of a diverse range of valuable organic molecules. sioc-journal.cn Its importance lies in its ability to act as a precursor to numerous functional groups and complex molecular architectures. mdpi.com

Key applications include:

Synthesis of Heterocycles: β-Nitrostyrenes are extensively used in multicomponent reactions to build heterocyclic systems like pyrroles, which are important structural motifs in natural products and pharmaceuticals. researchgate.netresearchgate.net

Formation of Phenethylamines: As mentioned, reduction of β-nitrostyrenes provides access to phenethylamines, a class of compounds that includes hormones, neurotransmitters, and a wide range of psychoactive drugs. nih.govwikipedia.org

Access to Amino Acids: The versatile reactivity of the nitroalkene moiety allows for its conversion into amino acid precursors.

Construction of Natural Products: The ability to form multiple bonds and introduce functionality in a controlled manner makes β-nitrostyrenes valuable starting materials in the total synthesis of complex natural products.

The compound 3-methoxy-β-nitrostyrene, for instance, has been specifically utilized in the synthesis of novel thiazoline (B8809763) catalysts for Michael addition reactions and in the preparation of chiral ferrocenophanes. chemicalbook.com This highlights how specific substitution patterns on the β-nitrostyrene scaffold are exploited for targeted synthetic goals.

Overview of Advanced Reaction Pathways and Derivatization Strategies

Research into the reactivity of β-nitrostyrenes continues to evolve, with a focus on developing novel, efficient, and selective transformation methods.

Advanced strategies include:

Asymmetric Catalysis: The enantioselective conjugate addition of nucleophiles to β-nitrostyrenes is a major area of research. worktribe.com Chiral catalysts, including those based on proline derivatives, thioureas, and metal complexes, are used to control the formation of new stereocenters with high enantioselectivity. unizar.esmdpi.com

Cascade/Domino Reactions: β-Nitrostyrenes are excellent substrates for cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events. rsc.org This approach allows for the rapid construction of complex molecules from simple starting materials in a highly atom- and step-economical fashion. researchgate.net

Denitrative Cross-Coupling: The nitro group can act as a leaving group in cross-coupling reactions, enabling the stereoselective synthesis of various functionalized alkenes like stilbenes and chalcones. nih.gov This pathway involves the substitution of the nitro group, often via a radical-based mechanism. nih.gov

Multicomponent Reactions (MCRs): β-Nitrostyrenes are frequently employed in MCRs, where three or more reactants combine in a one-pot procedure to form a product that contains portions of all starting materials. researchgate.netacs.org This strategy is highly efficient for generating molecular diversity.

For example, 3-methoxy-β-nitrostyrene and its analogs can participate in asymmetric Michael additions catalyzed by bifunctional catalysts, leading to products with high enantiomeric excess. worktribe.com These advanced pathways underscore the enduring importance of the β-nitrostyrene scaffold as a platform for chemical innovation.

Physicochemical Data for 3-Methoxy-β-nitrostyrene

The following table summarizes key physicochemical properties for 3-Methoxy-β-nitrostyrene.

| Property | Value | Reference |

| IUPAC Name | 1-methoxy-3-[(E)-2-nitroethenyl]benzene | nih.gov |

| Molecular Formula | C₉H₉NO₃ | nih.gov |

| Molecular Weight | 179.17 g/mol | nih.gov |

| CAS Number | 3179-09-7 | nih.gov |

| Melting Point | 93-95 °C | chemicalbook.com |

| Boiling Point | 424.0±45.0 °C (Predicted) | chemicalbook.com |

| Density | 1.226±0.06 g/cm³ (Predicted) | chemicalbook.com |

Structure

3D Structure

属性

IUPAC Name |

1-methoxy-3-(2-nitroethenyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJBGIPFDIABTKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Methoxy β Nitrostyrene and Substituted β Nitrostyrenes

Henry Reaction (Nitroaldol Condensation) as a Primary Synthetic Route

The Henry reaction, or nitroaldol condensation, stands as the most common synthetic pathway to β-nitrostyrenes. rsc.org This reaction involves the condensation of an aromatic aldehyde with a nitroalkane, such as nitromethane (B149229), typically in the presence of a basic catalyst. rsc.orgresearchgate.net The initial nitroaldol adduct readily undergoes dehydration to yield the corresponding conjugated nitroalkene.

Conventional Thermal and Catalytic Preparations

Traditional methods for synthesizing β-nitrostyrenes via the Henry reaction often involve prolonged heating and a significant excess of the nitroalkane, which can also serve as the solvent. rsc.org These thermal conditions, while effective, can require reaction times ranging from 7 to 36 hours. rsc.org A variety of catalysts have been employed to facilitate this transformation, with ammonium (B1175870) acetate (B1210297) being a common and effective choice. rsc.orgresearchgate.net For instance, the synthesis of 4-hydroxy-3-methoxy-β-nitrostyrene has been successfully achieved by refluxing 4-hydroxy-3-methoxybenzaldehyde and nitromethane with ammonium acetate as the catalyst. rsc.org Similarly, the reaction of p-anisaldehyde and nitromethane in acetic acid, catalyzed by ammonium acetate, yields trans-4-methoxy-β-nitrostyrene. researchgate.net Other catalytic systems, including primary amines like methylamine, have also been shown to be effective, sometimes offering the advantage of milder reaction conditions. mdma.ch

Accelerated Synthesis Techniques: Microwave-Assisted Methodologies

In the quest for more rapid and efficient synthetic protocols, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. rsc.orgrsc.org Microwave irradiation can dramatically reduce reaction times, simplify work-up procedures, and often lead to increased product yields compared to conventional heating methods. rsc.org In a comparative study, the synthesis of 4-hydroxy-3-methoxy-β-nitrostyrene using microwave irradiation at 150 °C was complete in just 5 minutes, a significant improvement over the 6 hours required for the conventional heating method. rsc.org This acceleration is attributed to the efficient and uniform heating provided by microwave energy. Solvent-free microwave-assisted Henry-Knoevenagel condensations have also been developed, further enhancing the green credentials of this synthetic approach. researchgate.net

Role of Specific Catalysts in Henry Reaction Optimization (e.g., Ammonium Acetate)

The choice of catalyst is critical for optimizing the Henry reaction. Ammonium acetate is a widely used and effective catalyst that promotes the condensation under relatively mild conditions. rsc.orgresearchgate.netgoogle.com Its role is to provide the basic conditions necessary to deprotonate the nitroalkane, generating the nucleophilic nitronate anion that then attacks the carbonyl carbon of the aldehyde. The use of ammonium acetate is well-documented for the synthesis of various substituted β-nitrostyrenes, including those with methoxy (B1213986) groups on the aromatic ring. rsc.orgresearchgate.netgoogle.com In some protocols, the intermittent addition of ammonium acetate during lengthy reactions has been reported to improve yields by minimizing the formation of byproducts. mdma.ch The versatility of ammonium acetate is further demonstrated by its use in both conventional heating and microwave-assisted procedures. rsc.orggoogle.com

Catalyst Design and Development for Nitrostyrene (B7858105) Synthesis

The development of novel and more efficient catalysts is an ongoing area of research in the synthesis of β-nitrostyrenes. While simple bases like ammonium acetate are effective, there is a continuous drive to create catalysts with higher activity, selectivity, and better environmental profiles. This has led to the exploration of a diverse range of catalytic systems.

Heterogeneous catalysts, such as polyamine-functionalized zirconia, silica-alumina-supported amines, and zeolites, offer advantages in terms of easy separation and potential for recycling. google.com More recently, functionalized ionic liquids have been investigated as both catalysts and environmentally benign reaction media for the Henry reaction. google.com These "green" catalysts can be highly efficient and reusable, addressing some of the drawbacks associated with traditional homogeneous catalysts. google.com

For specific applications beyond the initial synthesis, catalyst design plays a crucial role in subsequent transformations of nitrostyrenes. For example, in the chemoselective hydrogenation of nitrostyrenes to aminostyrenes, the design of bimetallic catalysts is key. Supported platinum-cobalt (B8599474) (Pt-Co) catalysts on phosphorus-containing activated charcoal have shown high selectivity for the hydrogenation of the nitro group in 3-nitrostyrene (B1585535) while preserving the vinyl group. mdpi.com Similarly, palladium- and rhodium-based intermetallic compounds have been developed for the selective hydrogenation of p-nitrostyrene. acs.org The concept behind these designs often involves creating polar active sites with different electronegativities to steer the reaction towards the desired product. acs.org Graphene-encapsulated nickel and palladium catalysts have also demonstrated high chemoselectivity in nitrostyrene hydrogenation, with the solvent playing a significant role in the product distribution. chemrxiv.org

Strategies for Stereoselective Synthesis of β-Nitrostyrene Isomers

While many synthetic methods for β-nitrostyrenes yield the thermodynamically more stable (E)-isomer, the stereoselective synthesis of the (Z)-isomer presents a greater challenge. The (E)-isomer is typically favored due to reduced steric hindrance. However, the reactivity of (Z)- and (E)-β-nitrostyrenes can differ significantly, making access to both isomers valuable. For example, in [3+2] cycloaddition reactions with nitrones, (E)-β-nitrostyrene exhibits endo stereoselectivity, whereas (Z)-β-nitrostyrene shows exo stereoselectivity. rsc.org

Achieving stereoselectivity often involves the use of chiral catalysts or specific reaction conditions that favor the formation of one isomer over the other. Asymmetric Michael additions to β-nitrostyrenes, for instance, have been extensively studied using organocatalysts like cinchona alkaloids and proline derivatives to achieve high enantioselectivity. rcsi.com These bifunctional catalysts can activate both the nucleophile and the electrophile through hydrogen bonding, directing the stereochemical outcome of the reaction.

While the direct stereoselective synthesis of (Z)-β-nitrostyrenes remains a less explored area, the distinct reactivity of these isomers underscores the importance of developing synthetic strategies that can selectively produce them. Further research into catalyst design and reaction engineering will be crucial to unlocking the full synthetic potential of both (E)- and (Z)-β-nitrostyrene isomers.

Elucidation of Complex Reaction Mechanisms and Pathways of β Nitrostyrene Derivatives

Michael Addition Reactions (Conjugate Additions)

The Michael addition, or conjugate 1,4-addition, is a cornerstone reaction for C-C bond formation. chemrxiv.orgwikipedia.org In the context of 3-Methoxy-β-nitrostyrene, this reaction involves the addition of a nucleophile (a Michael donor) to the β-carbon of the α,β-unsaturated nitroalkene (a Michael acceptor). wikipedia.org This process is highly valuable for synthesizing γ-nitro compounds, which are precursors to a wide range of biologically significant molecules like γ-aminobutyric acid (GABA) derivatives. chemrxiv.orgmdpi.comencyclopedia.pub

Mechanism of Nucleophilic Attack on the α,β-Unsaturated System

The reaction mechanism is initiated by the deprotonation of a Michael donor by a base, generating a nucleophilic carbanion, such as an enolate. wikipedia.org This nucleophile then attacks the electrophilic β-carbon of the 3-Methoxy-β-nitrostyrene. The presence of the electron-withdrawing nitro group delocalizes the electron density across the conjugated system, rendering the β-carbon electron-deficient and susceptible to nucleophilic attack.

Upon addition of the nucleophile, a resonance-stabilized intermediate, typically a nitronate anion, is formed. msu.edu This intermediate is then protonated by the conjugate acid of the base or the solvent to yield the final Michael adduct. wikipedia.org In organocatalytic variants, the mechanism can involve the formation of enamine or iminium ion intermediates, which then participate in the nucleophilic attack. For instance, a primary or secondary amine catalyst can react with a carbonyl compound (the Michael donor) to form a more reactive enamine nucleophile. encyclopedia.pubmdpi.comresearchgate.net This enamine then attacks the β-nitrostyrene, followed by hydrolysis to release the product and regenerate the catalyst. researchgate.net

Regioselectivity and Diastereoselectivity in Michael Adduct Formation

Michael additions to α,β-unsaturated systems like 3-Methoxy-β-nitrostyrene are characteristically regioselective, favoring 1,4-addition over direct 1,2-addition to the double bond. This preference is governed by orbital considerations, leading to the formation of a more stable thermodynamic product. wikipedia.org The attack consistently occurs at the β-carbon, which is the soft electrophilic center of the conjugated system. scispace.comrsc.org

When the reaction creates new stereocenters, controlling the diastereoselectivity is crucial. In the addition of cyclic ketones to β-nitrostyrenes, for example, two new adjacent stereocenters can be formed, leading to syn and anti diastereomers. The facial selectivity of the nucleophilic attack on the nitroalkene determines the stereochemical outcome. Organocatalysts can control this approach through the formation of organized transition states involving hydrogen bonding and steric hindrance, often leading to high diastereoselectivity. mdpi.comresearchgate.netmdpi.com For instance, certain chiral organocatalysts can achieve diastereoselectivity ratios (dr) of up to 99:1. researchgate.netjlu.edu.cn

Organocatalytic and Asymmetric Michael Additions

Organocatalysis has become a powerful tool for performing asymmetric Michael additions, offering an alternative to traditional metal-based catalysts. niscpr.res.in These reactions utilize small, chiral organic molecules to induce enantioselectivity, often with high efficiency. Bifunctional organocatalysts, which possess both a basic site to activate the nucleophile (e.g., an amine) and an acidic site (e.g., a thiourea or sulfonamide) to activate the electrophile via hydrogen bonding, are particularly effective. mdpi.comniscpr.res.inresearchgate.net

Thiazoline (B8809763) Catalysts: Chiral bifunctional L-thiazoline-thiourea derivatives, synthesized from L-cysteine, have been successfully applied in the enantioselective Michael addition of acetylacetone to β-nitrostyrenes. nih.gov These catalysts promote the reaction to yield products with high enantiomeric excess (ee). nih.gov Similarly, novel catalysts incorporating thiazoline, thiourea, and proline motifs have been used for the asymmetric addition of cyclohexanone to various β-nitrostyrenes, achieving excellent yields with up to 95% ee and 99:1 dr. researchgate.netjlu.edu.cnjlu.edu.cn The catalyst's structure allows for a well-defined transition state where the thiourea moiety activates the nitroalkene via hydrogen bonding, while the amine group forms an enamine with the ketone, directing the stereochemical outcome. mdpi.com

Research Findings with Thiazoline Catalysts

| Michael Donor | β-Nitrostyrene | Catalyst Type | Yield | ee (%) | dr | Reference |

|---|---|---|---|---|---|---|

| Cyclohexanone | Various | Thiazoline-thiourea-proline | High | up to 95 | up to 99:1 | jlu.edu.cnjlu.edu.cn |

Bispidine-based Organocatalysts: Bispidines (3,7-diazabicyclo[3.3.1]nonanes) are conformationally rigid structures that serve as scaffolds for effective organocatalysts. semanticscholar.org Their use in the Michael addition of diethyl malonate to β-nitrostyrene has been investigated, revealing a unique reaction mechanism. mdpi.comscilit.com It was found that N-benzylbispidine, which contains a secondary nitrogen atom, acts as an initiator by first undergoing a Michael addition to the β-nitrostyrene itself. mdpi.comsemanticscholar.org The resulting betaine adduct is the true catalytic species, activating the diethyl malonate for the subsequent addition. mdpi.comscilit.com In contrast, bispidine catalysts containing only tertiary nitrogen atoms or where the secondary amine is protected (e.g., N-Boc-bispidine) showed no catalytic activity, highlighting the crucial role of the NH group. mdpi.com

Catalytic Activity of Bispidine Derivatives

| Catalyst | NH Group | Michael Donor | Result | Reference |

|---|---|---|---|---|

| N-benzylbispidine | Secondary | Diethyl malonate | Complete conversion (4h) | mdpi.com |

| N-Boc-bispidine | Amide (protected) | Diethyl malonate | No reaction | mdpi.com |

Lewis acids can catalyze Michael additions by coordinating to the electrophile, thereby increasing its reactivity. In the case of β-nitrostyrenes, a Lewis acid can activate the nitro group, lowering the LUMO energy of the α,β-unsaturated system and making the β-carbon more electrophilic. While organocatalysis is more common, metal complexes with Lewis acidic centers, such as those of Nickel(II), have been shown to effectively catalyze the Michael addition of 1,3-dicarbonyl compounds to nitroalkenes. acs.org These systems can provide high yields and enantioselectivities. The catalyst not only activates the nitroalkene but can also play a role in the enolization of the dicarbonyl nucleophile. acs.org Formal [3+3] cycloadditions involving α,β-unsaturated aldehydes have also been achieved using Lewis acid catalysis, demonstrating their utility in activating conjugated systems for addition reactions. nih.gov

Developing heterogeneous catalysts is a key goal for sustainable chemistry, as it simplifies catalyst separation and recycling. In the context of Michael additions to β-nitrostyrenes, organocatalysts have been immobilized on solid supports. For example, L-proline supported on an ionic liquid has been used to catalyze the addition of cyclohexanone to β-nitrostyrene. researchgate.net Another approach involves adsorbing chiral catalysts, such as L-proline or L-phenylalanine, onto the surface of inorganic materials like laponite or bentonite. researchgate.net These heterogeneous hybrid catalysts have been successfully used in the mechanochemical asymmetric addition of aldehydes to nitrostyrene (B7858105) under solvent-free conditions, achieving good conversions and high enantioselectivities. researchgate.net

Diversity of Michael Donors and Acceptors in Synthetic Applications

The Michael addition, or conjugate 1,4-addition, is a cornerstone reaction for β-nitrostyrenes. organic-chemistry.orgwikipedia.org The electrophilically activated β-carbon of the nitrostyrene moiety serves as a potent Michael acceptor for a wide array of nucleophiles (Michael donors). libretexts.org This versatility allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for molecular synthesis. niscpr.res.in The reaction is thermodynamically controlled and involves the addition of resonance-stabilized carbanions to the activated olefin. organic-chemistry.orglibretexts.org

A diverse range of Michael donors have been successfully employed in reactions with β-nitrostyrene and its derivatives. These include soft carbon nucleophiles derived from active methylene compounds like β-diketones, malonates, and aldehydes, as well as various heteroatom nucleophiles. libretexts.orgniscpr.res.inethz.ch For instance, the organocatalytic Michael addition of aldehydes and ketones to trans-β-nitrostyrenes is a well-established method for creating functionalized organic molecules. niscpr.res.inethz.chrsc.org The reaction can also be performed with thiols, such as dithiomalonates, and various amines. encyclopedia.pubnih.gov

A notable example of a specialized enamine nucleophile is 1,3,3-trimethyl-2-methylene-2,3-dihydro-1H-indole, commonly known as Fischer's base. It possesses an electron-rich exocyclic β-carbon within its enamine structure, which readily participates in Michael additions. The reaction of Fischer's base with substituted (E)-β-nitrostyrenes, including (E)-1-(4-methoxyphenyl)-2-nitroethene, proceeds with high selectivity to yield (E)-2-[2-(phenyl)-3-nitropropylidene]-1,3,3-trimethyl-2,3-dihydro-1H-indoles as the major product. lmaleidykla.lt

The following table summarizes the diversity of Michael donors used in conjugate additions to β-nitrostyrene derivatives.

| Michael Donor Class | Specific Donor Example | Acceptor | Key Conditions/Catalyst | Product Type |

|---|---|---|---|---|

| Enolates (from Aldehydes) | Propanal, Butanal | β-Nitrostyrene | Diphenylprolinol silyl ether, 4-Nitrophenol (additive) | γ-Nitro aldehydes |

| Enolates (from Malonates) | Dimethyl malonate | trans-β-Nitrostyrene | Aminoalkyl substituted triazine, Triethylamine | Substituted nitroethyl malonate |

| Thiols | Diethyl dithiomalonates | (E)-α-Methyl-β-nitrostyrenes | Hydrophobic dihydroquinine-squaramide derivative | γ-Nitro dithioesters |

| Amines (Enamines) | Fischer's Base | (E)-1-(4-methoxyphenyl)-2-nitroethene | Boiling ethanol, no catalyst | Substituted nitropropylidene-dihydroindole |

Cycloaddition Reactions

Cycloaddition reactions represent another major pathway for the functionalization of β-nitrostyrene derivatives, providing access to a wide range of five- and six-membered carbo- and heterocyclic systems. nih.govnih.gov These reactions leverage the activated double bond of the nitrostyrene, which can act as a dipolarophile in [3+2] cycloadditions or a dienophile in [4+2] cycloadditions. nih.gov

[4+2] Cycloaddition Reactions (Diels-Alder Reactions)

In a [4+2] cycloaddition, or Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. wikipedia.org The electron-deficient double bond of β-nitrostyrene makes it a competent dienophile for reactions with electron-rich dienes. nih.gov

Studies with other substituted β-nitrostyrenes, such as β-fluoro-β-nitrostyrenes, and cyclic dienes like 1,3-cyclopentadiene, have shown that the reaction proceeds smoothly to give the target cycloadducts in high yields. beilstein-journals.orgnih.gov Kinetic analysis of these reactions provided activation parameters (activation enthalpy ΔH‡ and entropy ΔS‡) that are typical for concerted [4+2] cycloaddition reactions. beilstein-journals.org

Photochemical [2+2] Cycloaddition Reactions with Olefins

β-Nitrostyrenes can undergo intermolecular [2+2] photocycloaddition reactions with olefins upon irradiation, typically with visible light, to form substituted cyclobutanes. nih.gov This reaction is significant as it allows for the construction of four-membered rings, which can be challenging to synthesize via other methods. nih.govtum.de The reaction is believed to proceed through a triplet excited state of the nitrostyrene, which then adds to the olefin to form a 1,4-diradical intermediate. nih.gov Subsequent ring closure of this intermediate yields the cyclobutane product.

The diastereoselectivity of the reaction often results in the major diastereoisomer having a trans configuration between the nitro and aryl groups. nih.gov The reaction has been shown to work with a variety of olefins. Studies on various substituted trans-β-nitrostyrenes have shown that electron-rich aryl groups, such as p-tolyl and p-anisyl, lead to good yields of the corresponding cyclobutanes, suggesting that 3-methoxy-β-nitrostyrene would also be a suitable substrate for this transformation. nih.gov

| Aryl Group of β-Nitrostyrene | Reaction Time (h) | Yield (%) |

|---|---|---|

| Phenyl | 4 | 54 |

|

p-Tolyl | 2 | 50 |

|

p-Anisyl | 2 | 52 |

| 2-Thiophenyl | 4 | 54 |

Reduction Chemistry of β-Nitrostyrene Systems

The reduction of β-nitrostyrenes can lead to various valuable products, most notably phenethylamines, which are important precursors in medicinal chemistry. The reduction can target the nitro group, the carbon-carbon double bond, or both simultaneously.

Chemoselective Reduction of the Nitro Group to Amines

The chemoselective reduction of the nitro group in 3-methoxy-β-nitrostyrene to an amine while leaving the carbon-carbon double bond intact is a challenging transformation. Most common reducing agents that are effective for nitro group reduction, such as catalytic hydrogenation or strong metal hydrides, also readily reduce the conjugated double bond. rsc.orgnih.govnih.govnih.govchemrxiv.orgchemrxiv.org

Achieving this selectivity often requires specific reagents or catalysts. While the direct, selective reduction of the nitro group in β-nitrostyrenes is not commonly reported, methods for the selective reduction of nitroarenes in the presence of other reducible functional groups exist. For example, the use of NaBH4 in combination with transition metal salts like FeCl2 has been shown to selectively reduce aromatic nitro groups in the presence of ester functionalities. d-nb.info However, the application of such systems to β-nitrostyrenes for the specific purpose of preserving the double bond has not been extensively documented. The conjugated system in β-nitrostyrenes makes the double bond particularly susceptible to reduction.

Reduction of the Carbon-Carbon Double Bond

The selective reduction of the carbon-carbon double bond in β-nitrostyrenes, to afford the corresponding nitroalkanes, can be achieved under specific conditions. Sodium borohydride (B1222165) (NaBH4) has been employed for this purpose. mdma.ch The reaction is typically carried out in a mixed solvent system, such as tetrahydrofuran and methanol, at room temperature. mdma.ch This method provides a facile route to saturated nitro compounds from their α,β-unsaturated precursors. The use of NaBH4 is advantageous due to its mild nature and ease of handling compared to other reducing agents like lithium aluminum hydride. nih.govmdma.ch It has been noted that in the reduction of β-nitrostyrene derivatives with NaBH4, Michael adducts can sometimes be formed as side products. mdma.ch

Catalytic Hydrogenation Methodologies (e.g., Palladium on Carbon)

Catalytic hydrogenation is a widely used and efficient method for the simultaneous reduction of both the nitro group and the carbon-carbon double bond of β-nitrostyrenes to yield the corresponding phenethylamines. mdma.chmdma.ch Palladium on carbon (Pd/C) is a commonly employed catalyst for this transformation. mdma.chmdma.chspbu.ruresearchgate.net The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent, often in the presence of an acid. mdma.ch

A convenient method involves the hydrogenation of β-nitrostyrenes using 5% Pd/C in ethanol with hydrochloric acid under a hydrogen atmosphere at 0°C. mdma.ch This procedure has been shown to give high yields of various substituted phenethylamines. mdma.ch The conditions are mild compared to other reported methods that require higher temperatures and pressures. mdma.ch

| Substituent on β-Nitrostyrene | Reaction Conditions | Yield (%) |

|---|---|---|

| 3,4-Methylenedioxy | H2 (1 atm), 5% Pd/C, EtOH, HCl, 0°C, 3h | 71 |

| 3,4-Dimethoxy | H2 (1 atm), 5% Pd/C, EtOH, HCl, rt, 24h | 73 |

| 4-Hydroxy-3-methoxy | H2 (1 atm), 5% Pd/C, EtOH, HCl, 0°C, 3h | 88 |

| 3-Hydroxy-4-methoxy | H2 (1 atm), 5% Pd/C, EtOH, HCl, 0°C, 3h | 91 |

| 3,4,5-Trimethoxy | H2 (1 atm), 5% Pd/C, EtOH, HCl, rt, 24h | 85 |

Metal Hydride Reductions (e.g., Sodium Borohydride/Copper(II) Chloride Systems)

The reduction of β-nitrostyrenes is a fundamental transformation for the synthesis of phenethylamines, a scaffold present in many biologically active molecules. nih.gov While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective, they are often pyrophoric and require stringent anhydrous conditions. nih.gov In contrast, sodium borohydride (NaBH₄) is a milder, easier-to-handle reagent, but it typically only reduces the carbon-carbon double bond of β-nitrostyrenes to yield the corresponding nitroalkanes. nih.govbeilstein-journals.org

To achieve the complete reduction of both the nitro group and the double bond to form the primary amine, combination systems have been developed. A particularly effective and mild system is the use of sodium borohydride in conjunction with copper(II) chloride (CuCl₂). nih.govbeilstein-journals.org This one-pot procedure allows for the rapid and high-yield synthesis of substituted phenethylamines from β-nitrostyrenes under gentle conditions, avoiding the need for an inert atmosphere or complex purification techniques. nih.govbeilstein-journals.orgchemrxiv.orgaau.dk

The reaction proceeds efficiently, typically within 10 to 30 minutes at 80 °C, to afford the desired phenethylamine derivatives in yields ranging from 62% to 83%. nih.govbeilstein-journals.orgaau.dk The role of CuCl₂ is crucial; it is believed that copper(II) is reduced in situ by NaBH₄ to form highly reactive copper(0) or a copper hydride species, which is the active catalyst for the reduction of the nitro group. chemrxiv.org This system displays a degree of functional group tolerance, effectively reducing aromatic nitro and ester groups while leaving amides, carboxylic acids, and aryl halides intact. nih.govbeilstein-journals.orgchemrxiv.org

The general reaction for the reduction of a substituted β-nitrostyrene, such as 3-methoxy-β-nitrostyrene, using this system is depicted below:

Scheme 1: Reduction of 3-Methoxy-β-nitrostyrene to 2-(3-methoxyphenyl)ethanamine

Below is a table summarizing the results for the reduction of various substituted β-nitrostyrenes using the NaBH₄/CuCl₂ system, demonstrating the general applicability of the method.

| Substrate (β-Nitrostyrene Derivative) | Product (Phenethylamine Derivative) | Yield (%) | Reference |

|---|---|---|---|

| 2,5-dimethoxy-β-methyl-β-nitrostyrene | 2,5-dimethoxyamphetamine | 75 | nih.gov |

| 2,5-dimethoxy-β-nitrostyrene | 2C-H | 83 | nih.gov |

| 3,4-dimethoxy-β-nitrostyrene | 3,4-dimethoxyphenethylamine | 78 | nih.gov |

| 4-chloro-β-nitrostyrene | 4-chlorophenethylamine | 62 | nih.gov |

Reaction Networks and Intermediates in Catalytic Reduction

The catalytic reduction of nitrostyrenes to the corresponding aminoethylarenes is a complex process involving multiple potential intermediates and competing reaction pathways. The precise network depends on the catalyst, hydrogen source, and reaction conditions. Generally, the reduction can proceed through two main initial pathways: reduction of the nitro group or saturation of the carbon-carbon double bond. researchgate.netresearchgate.net

Pathway A (Nitro Group Reduction First): The reaction initiates with the reduction of the nitro group to a nitroso intermediate, which is then further reduced to a hydroxylamine. The hydroxylamine can then be reduced to the corresponding vinylaniline (e.g., 3-vinylaniline from 3-nitrostyrene). researchgate.net Subsequently, the vinyl group is hydrogenated to yield the final ethylamine product.

Pathway B (Alkene Reduction First): Alternatively, the C=C double bond can be hydrogenated first to form the saturated nitroalkane (e.g., 1-methoxy-3-(2-nitroethyl)benzene). This intermediate is then reduced via the corresponding nitroso and hydroxylamine species to the final phenethylamine.

A third, less common pathway involves the formation of an oxime intermediate. The choice between these pathways is dictated by the chemoselectivity of the catalyst. For instance, using hydrazine hydrate as a hydrogen source with a Rh/Fe₃O₄ catalyst has shown high selectivity for the reduction of the nitro group first, leading to the formation of vinylaniline with over 99% selectivity. researchgate.net The synergy between the rhodium and the iron oxide support is believed to lower the activation energy for the nitro group reduction, thus favoring that pathway. researchgate.net

Figure 1: General Reaction Network for the Catalytic Reduction of a Substituted Nitrostyrene

The key to achieving high selectivity for the desired product lies in controlling the reaction conditions to favor one pathway over the others, preventing the formation of side products such as oligomers or dehalogenated compounds. researchgate.netresearchgate.net

Multicomponent Reaction (MCR) Strategies

Synthesis of Heterocyclic Systems via MCRs (e.g., Pyrrole (B145914) Derivatives)

β-Nitrostyrenes, including 3-methoxy-β-nitrostyrene, are highly valuable building blocks in multicomponent reactions (MCRs) for the synthesis of complex heterocyclic systems. bohrium.com Their utility stems from their nature as excellent Michael acceptors, readily reacting with nucleophiles. bohrium.comresearchgate.net This reactivity is harnessed in MCRs to construct diverse scaffolds, most notably polysubstituted pyrroles. bohrium.com

The synthesis of pyrrole derivatives via MCRs involving β-nitrostyrenes typically follows a domino sequence. A common strategy involves the reaction of an amine, a β-dicarbonyl compound, and a β-nitrostyrene derivative. The reaction is often facilitated by a catalyst, which can range from simple Lewis acids like FeCl₃ to nanoparticles. bohrium.com

The general mechanism involves an initial Michael addition of the β-dicarbonyl compound to the β-nitrostyrene, creating a new carbon-carbon bond. This is followed by the addition of the amine and subsequent intramolecular cyclization and dehydration/denitration steps to afford the final aromatic pyrrole ring. The advantages of using MCRs for this purpose are significant, including operational simplicity, high atom economy, reduced waste, and the ability to generate molecular diversity in a single step without isolating intermediates. bohrium.com

| Reactants | Catalyst/Conditions | Product Type | Key Features | Reference |

|---|---|---|---|---|

| β-Nitrostyrene, Amine, β-Dicarbonyl Compound | Various (e.g., FeCl₃, Iodine, NiCl₂, Nanoparticles) | Polysubstituted Pyrroles | High atom economy, operational simplicity, avoids intermediate isolation. | bohrium.com |

| β-Fluoro-β-nitrostyrenes, Pyrroles | Catalyst-free, solvent-free | 2-(2-Fluoro-2-nitro-1-arylethyl)-1H-pyrroles | Quantitative yields, reaction proceeds via conjugate addition. | mdpi.com |

Other Important Transformation Pathways

Mannich Reactions Involving β-Nitrostyrene

β-Nitrostyrene and its derivatives are versatile substrates in reactions beyond simple reductions. In the context of the Mannich reaction, which classically involves an amine, formaldehyde, and an active hydrogen compound, β-nitrostyrene can play an unconventional role. Instead of being the active hydrogen component, its reaction product can become one.

For example, the initial Michael addition of an amine (like piperidine) to β-nitrostyrene forms an intermediate nitro-adduct. This adduct now possesses an active hydrogen on the carbon alpha to the nitro group. This intermediate can then participate in a subsequent Mannich reaction with another equivalent of the amine and formaldehyde to yield a 1,3-diamino-2-nitro-propane derivative. chemisgroup.us This demonstrates the ability of β-nitrostyrene to act as a precursor to a Mannich-reactive intermediate. chemisgroup.us

The nitro-Mannich reaction itself involves the addition of a nitroalkane (as a nitronate) to an iminium ion. While β-nitrostyrene is not the nitroalkane component, its reduction product, a nitroalkane, can readily participate in such reactions. core.ac.uk

Radical Addition Reactions (e.g., Alkenylation of Cyclic Ethers)

The electron-deficient double bond of β-nitrostyrene makes it an excellent acceptor for radical species. This reactivity is exploited in denitrative cross-coupling reactions, which proceed through a radical addition-elimination mechanism. nih.gov In this process, a radical species adds to the β-position of the nitrostyrene, forming a stabilized benzylic radical intermediate. This intermediate then eliminates the nitro group (as NO₂), resulting in the formation of a new carbon-carbon double bond and the net vinylation of the radical precursor. nih.gov

This strategy has been successfully applied to the alkenylation of various substrates. For instance, cyclic ethers can be functionalized using this method. Under radical-generating conditions, a carbon-centered radical can be formed on the cyclic ether, which then adds to 3-methoxy-β-nitrostyrene. Subsequent elimination of the nitro group would yield the corresponding vinylated ether. This pathway provides a powerful method for C-C bond formation and the synthesis of highly functionalized alkenes from readily available starting materials. nih.gov

Denitrative Cross-Coupling Reactions

The denitrative cross-coupling of β-nitrostyrene derivatives has emerged as a powerful and versatile strategy in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. mdpi.comresearchgate.net In these reactions, the nitro group, traditionally viewed as a robust electron-withdrawing group, acts as a leaving group, facilitating the stereoselective synthesis of a wide array of functionalized alkenes. researchgate.netresearchgate.net This approach provides a significant alternative to classical cross-coupling reactions, such as the Suzuki or Heck reactions, by utilizing readily available nitroalkenes as coupling partners. researchgate.netresearchgate.net The reactivity of β-nitrostyrenes, including 3-methoxy-β-nitrostyrene, in these transformations is primarily governed by the electron-deficient nature of the double bond, making them excellent acceptors for various radical and nucleophilic species.

The mechanistic pathways of denitrative cross-coupling reactions are diverse and can be broadly categorized into radical, transition-metal-catalyzed, and photochemical processes. researchgate.netresearchgate.net The most prevalent mechanism involves the initial addition of a radical species to the β-position of the nitrostyrene. x-mol.com This addition generates a stabilized benzylic radical intermediate, which subsequently undergoes elimination of a nitrogen dioxide radical (•NO₂) to form the desired alkene product with retention of the double bond geometry. researchgate.netx-mol.com

A variety of radical precursors and initiation methods have been successfully employed. For instance, alkyl radicals can be generated from the decomposition of peroxides, the reaction of alkyl halides with reducing agents, or from the decarboxylation of carboxylic acids. x-mol.com Similarly, aryl radicals can be formed from diazonium salts or aryl hydrazines. researchgate.net

Transition metals, particularly palladium, nickel, and iron, play a crucial role in catalyzing denitrative cross-coupling reactions. researchgate.netpharmaffiliates.com In palladium-catalyzed processes, the mechanism often involves an oxidative addition of the C-NO₂ bond to a low-valent metal center, although this is more common for nitroarenes than for β-nitrostyrenes. researchgate.net For β-nitrostyrenes, a more likely pathway involves the generation of a radical intermediate through a single-electron transfer (SET) process mediated by the metal catalyst. Iron-catalyzed reactions, valued for their low cost and low toxicity, have been shown to proceed effectively through radical pathways, enabling the coupling of β-nitrostyrenes with unactivated alkenes. researchgate.netpharmaffiliates.com

Photochemical methods offer a mild and efficient alternative for initiating denitrative cross-couplings. researchgate.net Visible-light photoredox catalysis, for example, can be used to generate radicals from a variety of precursors under gentle conditions, which then engage in the denitrative coupling cascade with β-nitrostyrenes. researchgate.net

The scope of coupling partners for denitrative cross-coupling reactions is broad, encompassing organometallic reagents, alkenes, aldehydes, thiols, and phosphonates. researchgate.netresearchgate.net This versatility allows for the synthesis of structurally diverse products such as stilbenes, chalcones, β-alkylated styrenes, vinyl sulfones, and vinyl phosphonates. researchgate.netresearchgate.net While the general principles of these reactions are widely applicable to a range of substituted β-nitrostyrenes, the specific reaction conditions, such as the choice of catalyst, solvent, and temperature, often require optimization for each substrate to achieve high yields and selectivity. The electronic nature of the substituents on the aromatic ring of the β-nitrostyrene can influence the reaction efficiency, with electron-rich derivatives sometimes exhibiting different reactivity compared to electron-poor counterparts. mdpi.com

Below are representative examples of denitrative cross-coupling reactions with various substituted β-nitrostyrenes, illustrating the broad applicability of this methodology.

Table 1: Iron-Catalyzed Denitrative Cross-Coupling of β-Nitrostyrenes with Unactivated Alkenes This table presents data for various substituted β-nitrostyrenes as representative examples of the iron-catalyzed denitrative cross-coupling reaction.

| Entry | β-Nitrostyrene Derivative | Alkene Coupling Partner | Product | Yield (%) |

| 1 | β-Nitrostyrene | 1-Octene | (E)-1-Phenyl-1-decene | 75 |

| 2 | 4-Chloro-β-nitrostyrene | Cyclohexene | (E)-1-(Cyclohex-1-en-1-yl)-4-chlorobenzene | 68 |

| 3 | 4-Methyl-β-nitrostyrene | Styrene (B11656) | (E)-1-Methyl-4-(2-phenylvinyl)benzene | 82 |

| 4 | 3-Methoxy-β-nitrostyrene | 1-Hexene | (E)-1-Methoxy-3-(1-octenyl)benzene | 72 |

Table 2: Denitrative C-S and C-P Bond Formation with β-Nitrostyrenes This table showcases examples of denitrative cross-coupling for the formation of C-S and C-P bonds with various substituted β-nitrostyrenes.

| Entry | β-Nitrostyrene Derivative | Coupling Partner | Catalyst/Conditions | Product | Yield (%) |

| 1 | β-Nitrostyrene | Sodium benzenesulfinate | AgNO₃, K₂S₂O₈ | (E)-1-(Phenylsulfonyl)-2-phenylethene | 85 |

| 2 | 4-Methoxy-β-nitrostyrene | Thiophenol | AIBN, Benzene, reflux | (E)-1-Methoxy-4-(phenylthiovinyl)benzene | 78 |

| 3 | 3-Methoxy-β-nitrostyrene | Diethyl phosphite | Cu(OAc)₂, O₂ | Diethyl (E)-(2-(3-methoxyphenyl)vinyl)phosphonate | 65 |

| 4 | 4-Bromo-β-nitrostyrene | p-Toluenesulfonyl hydrazide | I₂, TBHP | (E)-1-Bromo-4-(2-(p-tolylsulfonyl)vinyl)benzene | 88 |

Computational and Theoretical Investigations of β Nitrostyrene Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important method for investigating the reaction mechanisms of organic compounds. By calculating the electron density of a system, DFT can accurately predict molecular structures, energies, and properties, making it invaluable for studying complex reaction pathways.

DFT calculations are instrumental in elucidating the mechanisms of reactions involving β-nitrostyrenes. Researchers can propose several plausible reaction pathways and then use DFT to evaluate the viability of each. researchgate.netresearchgate.net This process involves the optimization of the geometries of all relevant species, including reactants, intermediates, transition states, and products. researchgate.netresearchgate.net

For instance, in the study of the addition of triphenylphosphite to β-nitrostyrene, three potential mechanisms were proposed based on the initial site of nucleophilic attack: the β-carbon, the oxygen of the nitro group, or the nitrogen of the nitro group. researchgate.net DFT calculations, specifically using the M062X functional, were employed to model each of these routes. researchgate.netresearchgate.netresearchgate.net By analyzing the computed structures and energies, researchers can determine the most plausible reaction course. A theoretical investigation into the electrochemical reaction between β-nitrostyrene and benzaldehyde also utilized DFT to dissect the mechanism into five proposed routes across three pathways to identify the most favorable product under different conditions. researchgate.net

The analysis of LUMO (Lowest Unoccupied Molecular Orbital) contributions can further support mechanistic proposals, indicating the most reactive sites for nucleophilic attack. researchgate.net For β-nitrostyrene, it has been found that the β-carbon has a higher LUMO contribution, making it more susceptible to nucleophilic addition, which aligns with the computationally determined most favorable reaction pathway. researchgate.net

A key strength of DFT is its ability to map the energetic landscape of a reaction. By calculating the relative energies of reactants, intermediates, transition states, and products, a detailed energetic profile can be constructed. researchgate.net This profile reveals the activation energy for each step, allowing for the identification of the rate-determining step (RDS)—the step with the highest energy barrier. researchgate.net

These energetic calculations are crucial for understanding reaction kinetics. For example, in the [3+2] cycloaddition (32CA) reactions of β-nitrostyrenes, DFT calculations have shown low activation enthalpies, indicating facile reactions. nih.govrsc.org The study of the photoisomerization of trans-β-nitrostyrene also employed DFT to compute the energy barriers for the reaction. pku.edu.cn

Table 1: Calculated Activation and Reaction Energies for a [3+2] Cycloaddition Reaction of β-Nitrostyrene Isomers

| Isomer | Computational Level | Activation Enthalpy (kcal/mol) | Stereoselectivity |

|---|---|---|---|

| (Z)-β-nitrostyrene | B3LYP/6-311G(d,p) | 4.4 | exo |

| (E)-β-nitrostyrene | B3LYP/6-311G(d,p) | 5.0 | endo |

This table presents theoretical activation enthalpies for the [3+2] cycloaddition reaction of (Z)- and (E)-β-nitrostyrenes, as calculated using the B3LYP functional. The data highlights the low energy barriers and the differing stereochemical outcomes for the two isomers. nih.govrsc.org

DFT calculations are highly effective in predicting the regioselectivity and stereoselectivity of reactions, which are determined by the relative energies of the corresponding transition states. In reactions with multiple possible outcomes, the product formed via the lowest energy transition state is typically the major product.

These predictions are critical for designing synthetic routes that yield a specific desired isomer of a product, guiding experimental efforts and avoiding the formation of unwanted byproducts.

Molecular Electron Density Theory (MEDT) Studies

Molecular Electron Density Theory (MEDT) offers a different perspective on chemical reactivity, positing that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. nih.gov This theory is particularly useful for analyzing polar reactions and understanding the electronic structure of reactants and transition states.

MEDT has been successfully applied to explain the observed differences in reactivity between the (Z) and (E) isomers of β-nitrostyrene. nih.govrsc.org Experimental observations show that in competitive reactions, the less stable (Z)-isomer is often more reactive than the more stable (E)-isomer. nih.govrsc.org

An MEDT study of the [3+2] cycloaddition reaction between β-nitrostyrene isomers and a nitrone provided a clear explanation for this phenomenon. nih.gov While DFT calculations at the B3LYP and ωB97X-D levels showed only a small difference in activation energies between the two isomers, Hartree-Fock (HF) calculations indicated that the (Z)-isomer was significantly more reactive. nih.govrsc.org This suggests that along the reaction pathway, the (Z)-β-nitrostyrene loses the inherent strain present in its ground state, leading to a lower activation barrier than might be predicted by some DFT functionals which can underestimate this effect. nih.govrsc.org The MEDT framework provides a comprehensive explanation for the different reactivity and selectivity observed experimentally. nih.gov

A core component of MEDT is the analysis of conceptual DFT reactivity indices, which characterize the electronic nature of molecules. rsc.org These indices, including electronic chemical potential (μ), chemical hardness (η), global electrophilicity (ω), and global nucleophilicity (N), are calculated to understand the flow of electron density during a reaction. rsc.org

For β-nitrostyrene isomers, these indices classify them as strong electrophiles and moderate nucleophiles. rsc.org The analysis of the electronic chemical potential indicates that in a reaction with a strong nucleophile like a nitrone, the net flow of electron density (Global Electron Density Transfer, GEDT) will be from the nucleophile to the β-nitrostyrene, confirming the polar nature of the reaction. rsc.org

Table 2: Conceptual DFT Reactivity Indices for β-Nitrostyrene Isomers

| Compound | Electronic Chemical Potential, μ (eV) | Chemical Hardness, η (eV) | Global Electrophilicity, ω (eV) | Global Nucleophilicity, N (eV) |

|---|---|---|---|---|

| (Z)-β-nitrostyrene | -4.78 | 4.24 | 2.70 | 2.22 |

| (E)-β-nitrostyrene | -4.79 | 4.31 | 2.66 | 2.17 |

This table displays key reactivity indices calculated for (Z)- and (E)-β-nitrostyrene. The slightly higher electrophilicity (ω) and nucleophilicity (N) of the (Z)-isomer are consistent with its higher reactivity. rsc.org

Furthermore, MEDT studies employ topological analyses of the Electron Localization Function (ELF) and Atoms in Molecules (AIM) to examine the electronic structure of both the reagents and the transition states in detail. nih.govrsc.org This analysis reveals great similarity in the electronic structures, indicating that the reactivity differences are subtle and related to initial state energies and steric factors in the transition state. nih.govrsc.org Non-covalent interaction (NCI) analysis can also be used to explain stereochemical outcomes, such as the exo selectivity observed for the (Z)-isomer. nih.govrsc.org

Conformational Analysis using Quantum Chemical Methods

Quantum chemical methods are pivotal in elucidating the three-dimensional structures and conformational preferences of molecules like 3-Methoxy-β-nitrostyrene. nih.gov Conformational analysis through these computational approaches provides insights into the stability of different spatial arrangements (conformers) of the molecule. ufms.br For β-nitrostyrene systems, understanding the orientation of the nitrovinyl side chain relative to the aromatic ring is crucial, as the planarity and electronic conjugation of the system significantly influence its properties.

Theoretical calculations, such as Density Functional Theory (DFT), are employed to determine the optimized geometries of various possible conformers and to calculate their relative energies. ufms.br The potential energy surface of the molecule can be scanned by systematically rotating specific dihedral angles, such as the bond connecting the phenyl ring to the vinyl group and the bond between the vinyl group and the nitro group. This process identifies the lowest energy, most stable conformations. Studies on related compounds have shown that the conformational behavior in these systems is largely dictated by the stabilizing effect of π-electron delocalization, which favors planar structures. uc.pt

The integration of quantum chemical calculations with experimental spectroscopic data provides a powerful methodology for a comprehensive conformational analysis. uc.pt Ab initio molecular orbital (MO) calculations, particularly at the DFT level, can predict the harmonic vibrational frequencies of a molecule in its various stable conformations. uc.pt These predicted frequencies can then be correlated with experimentally obtained Raman spectra.

Raman spectroscopy is a valuable technique for probing the vibrational modes of molecules. arxiv.org By comparing the calculated vibrational frequencies of different conformers with the peaks observed in the experimental Raman spectrum, a detailed and reliable assignment of the spectral bands can be achieved. uc.ptresearchgate.net This correlative approach allows researchers to confirm the presence of specific conformers in a sample and to understand how structural variations affect the vibrational modes.

For instance, in a study on β-nitrostyrene derivatives, ab initio MO calculations were used to determine the optimized geometries and vibrational frequencies of the most stable conformers. uc.pt The results revealed that the planarity of the molecule, maintained by π-electron delocalization, was a key factor in its stability. uc.pt The calculated frequencies were then used to perform a complete assignment of the Raman spectra of the solid samples, validating the computational models. uc.pt

Table 1: Representative Theoretical Vibrational Frequency Calculations for a β-Nitrostyrene Derivative This table is illustrative, based on methodologies described for analogous compounds.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(NO₂) symmetric stretch | ~1350 | Stretching of the N-O bonds in the nitro group |

| ν(C=C) vinyl stretch | ~1630 | Stretching of the carbon-carbon double bond |

| ν(C-NO₂) stretch | ~930 | Stretching of the carbon-nitro group bond |

| Ring-vinyl stretch | ~1200 | Stretching of the bond connecting the ring and vinyl group |

| Phenyl ring modes | ~1580-1600 | C-C stretching vibrations within the aromatic ring |

Molecular Docking Simulations for Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is frequently used to understand how a small molecule, such as a β-nitrostyrene derivative, might interact with a biological macromolecule, typically a protein. mdpi.comnih.gov The process involves placing the ligand (small molecule) into the binding site of the receptor (protein) in various conformations and orientations and scoring each pose based on a function that estimates the binding affinity. nih.gov This analysis provides critical information about the binding mode, the strength of the interaction (binding energy), and the specific intermolecular forces involved, such as hydrogen bonds and hydrophobic interactions. mdpi.comvideleaf.com

Molecular docking simulations have been instrumental in exploring the interactions of β-nitrostyrene derivatives within protein active sites. mdpi.comresearchgate.net These studies are crucial for understanding the potential mechanisms of action for bioactive compounds. For example, derivatives of the closely related compound 3,4-dimethoxy-β-nitrostyrene have been investigated as potential inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme implicated in several signaling pathways. mdpi.comresearchgate.netpreprints.org

Docking studies revealed that these β-nitrostyrene derivatives can fit into the active site of PTP1B. mdpi.comvideleaf.com The nitrovinyl group is often proposed to act as a phosphotyrosine mimetic, enabling it to interact with key residues in the catalytic site. mdpi.com The simulations identified specific amino acid residues crucial for binding, with interactions primarily occurring through hydrogen bonds. videleaf.com For several derivatives, strong hydrogen bonding interactions were observed with residues such as Serine-216 and Arginine-221. mdpi.comvideleaf.comresearchgate.net The binding energy, a calculated value that estimates the affinity of the ligand for the protein, is a key output of these simulations. Lower binding energies typically indicate a more stable ligand-protein complex. videleaf.com

Table 2: Molecular Docking Results of 3,4-Dialkoxy-β-nitrostyrene Derivatives with PTP1B (PDB: 1XBO) Data is for compounds analogous to 3-Methoxy-β-nitrostyrene.

| Compound Derivative | Binding Energy (kcal/mol) | Interacting Residues | Hydrogen Bond Distances (Å) |

| 3,4-dimethoxy-β-nitrostyrene | -7.59 | Ser216, Arg221 | Not specified |

| 3,4-dimethoxy-β-methyl-β-nitrostyrene | -8.11 | Ser216, Arg221 | Not specified |

| 3,4-methylenedioxy-β-methyl-β-nitrostyrene | -8.49 | Ser216, Arg221 | Not specified |

| 3,4-ethylenedioxy-β-methyl-β-nitrostyrene | -8.81 | Ser216, Arg221 | 1.915, 2.384, 1.837, 1.629 (with Arg221) videleaf.com |

These computational investigations underscore the importance of theoretical methods in modern chemical and biological research, providing a molecular-level understanding that complements and guides experimental work.

Applications of 3 Methoxy β Nitrostyrene and Its Derivatives As Advanced Chemical Scaffolds

Precursors for the Synthesis of Nitrogen-Containing Compounds

A significant application of 3-methoxy-β-nitrostyrene is its role as a precursor in the synthesis of substituted phenethylamines and phenylisopropylamines. These classes of compounds are of interest in medicinal chemistry. The core of this transformation lies in the reduction of the nitro group and the carbon-carbon double bond of the nitrostyrene (B7858105) moiety.

The synthesis of β-phenylethylamines is often achieved by condensing an aromatic aldehyde with nitromethane (B149229), followed by the complete reduction of the resulting β-nitrostyrene. designer-drug.com Similarly, using nitroethane instead of nitromethane in the initial condensation step leads to the formation of dl-β-phenylisopropylamines. designer-drug.com

Various reduction methods have been employed to convert β-nitrostyrenes to the corresponding phenethylamines. Catalytic hydrogenation is a common approach, often utilizing catalysts like palladium on charcoal (Pd/C). mdma.choup.com However, the insolubility of some nitrostyrene derivatives in common hydrogenation solvents can pose a challenge for large-scale reactions. mdma.ch Alternative reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) in combination with copper(II) chloride have also been effectively used. mdma.chbeilstein-journals.orgnih.govchemrxiv.org The NaBH₄/CuCl₂ system offers a rapid and high-yielding one-pot procedure under mild conditions. beilstein-journals.orgnih.govchemrxiv.org Another effective reducing agent is sodium bis-(2-methoxyethoxy)aluminium dihydride, which smoothly reduces β-nitrostyryl derivatives to β-phenethylamines. rsc.org

The general synthetic route can be summarized as follows:

Condensation: 3-Methoxybenzaldehyde (B106831) is condensed with nitromethane (for phenethylamines) or nitroethane (for phenylisopropylamines) to yield 3-methoxy-β-nitrostyrene or 3-methoxy-β-methyl-β-nitrostyrene, respectively.

Reduction: The resulting nitrostyrene derivative is then reduced to the corresponding amine.

Table 1: Reduction of β-Nitrostyrenes to Phenethylamines

| Precursor | Reducing Agent/Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 3,4-Methylenedioxy-β-nitrostyrene | 5% Pd/C, H₂ (1 atm), EtOH/HCl | 3,4-Methylenedioxyphenethylamine | 71 | oup.com |

| 4-Hydroxy-3-methoxy-β-nitrostyrene | 5% Pd/C, H₂ (1 atm), EtOH/HCl | 4-Hydroxy-3-methoxyphenethylamine | 91 | oup.com |

| 3,4-Bis(benzyloxy)-β-nitrostyrene | 5% Pd/C, H₂ (1 atm), EtOH/HCl | Dopamine hydrochloride | 100 | oup.com |

| 2,5-Dimethoxy-β-methyl-β-nitrostyrene | NaBH₄/CuCl₂ | 2,5-Dimethoxyphenylisopropylamine | 62-83 | beilstein-journals.orgnih.gov |

| 2,5-Dimethoxy-β-nitrostyrene | NaBH₄/CuCl₂ | 2,5-Dimethoxyphenethylamine | 62-83 | beilstein-journals.orgnih.gov |

3-Methoxy-β-nitrostyrene is also a key intermediate in the synthesis of capsaicin (B1668287) homologs. google.com Capsaicin, the compound responsible for the pungency of chili peppers, and its analogs have various applications. The synthesis of these compounds involves the preparation of a substituted phenethylamine, which is then acylated.

A patented method describes the synthesis of capsaicin homologs starting from 3-methoxybenzaldehyde. google.com The process involves:

Reacting 3-methoxybenzaldehyde with an excess of nitromethane in glacial acetic acid with an ammonium (B1175870) acetate (B1210297) catalyst to produce 3-methoxy-β-nitrostyrene. google.com

The 3-methoxy-β-nitrostyrene is then reduced to 3-methoxyphenethylamine (B363911). google.com

Finally, the resulting 3-methoxyphenethylamine salt is reacted with an appropriate alkyl acid chloride to yield the desired capsaicin homolog. google.com

This synthetic route provides a straightforward process with readily available starting materials and mild reaction conditions. google.com

Building Blocks for Complex Heterocyclic Architectures

The reactivity of 3-methoxy-β-nitrostyrene makes it a valuable synthon for the construction of various heterocyclic ring systems.

β-Nitrostyrenes, including the 3-methoxy derivative, are important starting materials for the synthesis of pyrrole (B145914) derivatives through multicomponent reactions. researchgate.netresearchgate.net The electron-withdrawing nitro group makes the β-carbon of the styrene (B11656) susceptible to nucleophilic attack, a key step in many pyrrole-forming reaction cascades.

One common approach involves the reaction of β-nitrostyrenes with amines and 1,3-dicarbonyl compounds. mersin.edu.tr For instance, a three-component reaction between an amine, a β-ketoamide, and a β-nitrostyrene can yield multi-substituted pyrroles. alliedacademies.org The reaction is thought to proceed through the formation of an enamine from the amine and β-ketoamide, followed by a Michael addition to the β-nitrostyrene. alliedacademies.orgrsc.org

Another method involves a four-component reaction between α-ketoamides, amines, aromatic aldehydes, and β-nitrostyrenes to produce functionalized 2,3-dihydro-4-nitropyrroles. frontiersin.org These can be further reduced to the corresponding polysubstituted dihydro-1H-pyrroles. frontiersin.org The proposed mechanism involves the conjugate addition of an in-situ formed imine to the nitrostyrene, followed by a series of cyclization and rearrangement steps. frontiersin.org

The use of catalysts such as indium(III) chloride under microwave irradiation has been shown to facilitate the one-pot, three-component synthesis of 6-(pyrrolyl)coumarin/quinolone derivatives from 6-amino coumarins/quinolones, dialkyl acetylene (B1199291) dicarboxylates, and β-nitrostyrenes. rsc.org

3-Methoxy-β-nitrostyrene and its analogs can be utilized in the synthesis of furan (B31954) and benzopyran derivatives.

For furan synthesis, a copper-mediated intermolecular annulation of alkyl ketones and β-nitrostyrenes provides a regioselective route to multisubstituted furans. organic-chemistry.org

In the realm of benzopyrans, β-nitrostyrenes have been used in reactions with o-hydroxycinnamaldehydes under acidic conditions in what is described as a formal cycloaddition. mdpi.com Another route involves the reaction of 4-aminocoumarin (B1268506) with β-nitrostyrenes in the presence of a polymer-supported catalyst to yield 3-aryl-4(H)-oxo rsc.orgbenzopyrano[4,3-b]pyrroles. nih.gov The mechanism involves a Michael addition of the aminocoumarin to the β-nitrostyrene, followed by intramolecular cyclization and elimination. nih.gov

The synthesis of substituted tetrahydrothiophenes can be achieved through reactions involving β-nitrostyrenes. An asymmetric organocatalytic sulfa-Michael addition of 1,4-dithiane-2,5-diol (B140307) to trans-β-nitrostyrene derivatives yields polyfunctionalized tetrahydrothiophenes. metu.edu.tr This reaction takes advantage of the nitroolefin acting as a Michael acceptor for a sulfur-containing nucleophile, initiating a cascade that leads to the formation of the tetrahydrothiophene (B86538) ring. metu.edu.tr

Isoquinoline (B145761) Derivatives

The synthesis of isoquinoline and its derivatives, a core structure in many natural alkaloids and pharmacologically active compounds, can be effectively achieved starting from 3-Methoxy-β-nitrostyrene. A primary synthetic route involves the reduction of the nitrostyrene to its corresponding phenylethylamine, which then serves as a key intermediate for cyclization reactions.

One of the most prominent methods for this transformation is the Bischler-Napieralski reaction . wikipedia.orgorganic-chemistry.orgresearchgate.net This reaction facilitates the cyclization of β-arylethylamides into 3,4-dihydroisoquinolines. The process begins with the reduction of 3-Methoxy-β-nitrostyrene, typically using a powerful reducing agent like lithium aluminum hydride (LiAlH₄), to yield 2-(3-methoxyphenyl)ethan-1-amine. mdpi.com This phenylethylamine is then acylated, for instance with acetyl chloride, to form the corresponding N-acetyl derivative. mdpi.com In the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), this amide undergoes an intramolecular electrophilic aromatic substitution to form the dihydroisoquinoline ring. wikipedia.orgmdpi.com The resulting 3,4-dihydroisoquinoline (B110456) can be subsequently dehydrogenated to the fully aromatic isoquinoline if desired. The presence of the electron-donating methoxy (B1213986) group on the phenyl ring facilitates the crucial cyclization step in the Bischler-Napieralski reaction. wikipedia.org

Another classical method for isoquinoline synthesis is the Pomeranz-Fritsch reaction , which involves the acid-catalyzed cyclization of a benzalaminoacetal. organicreactions.orgwikipedia.org This reaction offers a pathway to isoquinolines with substitution patterns that may be difficult to obtain through other methods. organicreactions.org While direct application starting from 3-methoxybenzaldehyde (a precursor to 3-Methoxy-β-nitrostyrene) is a standard approach, modifications of this reaction can be applied to precursors derived from the nitrostyrene itself. beilstein-journals.orgresearchgate.net

Research has demonstrated the practical application of these synthetic strategies. For instance, a multi-step synthesis has been reported where 3-Methoxy-β-nitrostyrene is first prepared from 3-hydroxybenzaldehyde. mdpi.com This nitrostyrene is then reduced to the phenylethylamine, which is subsequently used in a Bischler-Napieralski reaction to access the dihydroisoquinoline intermediate. mdpi.com

Table 1: Synthesis of Isoquinoline Precursors from 3-Methoxy-β-nitrostyrene

| Starting Material | Reaction | Intermediate Product | Key Transformation |

|---|---|---|---|

| 3-Methoxy-β-nitrostyrene | Reduction (e.g., with LiAlH₄) | 2-(3-methoxyphenyl)ethan-1-amine | Reduction of nitroalkene |

| 2-(3-methoxyphenyl)ethan-1-amine | Acylation (e.g., with Acetyl Chloride) | N-[2-(3-methoxyphenyl)ethyl]acetamide | Amide formation |

| N-[2-(3-methoxyphenyl)ethyl]acetamide | Bischler-Napieralski Cyclization (e.g., with POCl₃) | 7-Methoxy-1-methyl-3,4-dihydroisoquinoline | Intramolecular cyclization |

Triazole Derivatives

The electron-deficient nature of the double bond in 3-Methoxy-β-nitrostyrene makes it an excellent dipolarophile for [3+2] cycloaddition reactions. This reactivity is harnessed for the synthesis of 1,2,3-triazole derivatives, which are heterocyclic compounds with a wide range of applications, including in pharmaceuticals and materials science. researchgate.netmdpi.com

The most common approach for this synthesis is the 1,3-dipolar cycloaddition of an azide (B81097) with the nitrostyrene. wikipedia.org This reaction can be performed with sodium azide or organic azides to yield various substituted triazoles. The reaction proceeds through an initial Michael addition of the azide to the β-carbon of the nitrostyrene, followed by an intramolecular cyclization and subsequent elimination of nitrous acid (HNO₂) to form the aromatic triazole ring. mdpi.com

Several methodologies have been developed to facilitate this transformation. While some cycloadditions require high temperatures and result in a mixture of regioisomers, various catalysts and reaction conditions have been optimized to improve yields and selectivity. scielo.brrsc.org For example, the reaction between nitrostyrenes and sodium azide has been shown to proceed efficiently in the presence of an additive like sulfamic acid, which can promote the reaction and inhibit the formation of byproducts. scielo.brscispace.com This method provides a metal-free pathway to 4-aryl-NH-1,2,3-triazoles. scielo.br Other studies have explored the use of different catalytic systems to achieve regioselective synthesis of either 1,4- or 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.org The reaction between nitrostyrenes and organic azides has also been reported to yield 1,5-disubstituted 1,2,3-triazoles in the presence of catalysts like iron(III) chloride in an ionic liquid. mdpi.com

Table 2: Synthesis of Triazole Derivatives via [3+2] Cycloaddition

| Dipolarophile | 1,3-Dipole | Reaction Type | Product Class |

|---|---|---|---|

| 3-Methoxy-β-nitrostyrene | Sodium Azide (NaN₃) | [3+2] Cycloaddition-Elimination | 4-(3-methoxyphenyl)-1H-1,2,3-triazole |

| 3-Methoxy-β-nitrostyrene | Organic Azide (R-N₃) | [3+2] Cycloaddition-Elimination | 1-Substituted-4-(3-methoxyphenyl)-1,2,3-triazole or 1-Substituted-5-(3-methoxyphenyl)-1,2,3-triazole |

Development of Novel Catalyst Systems

Thiazoline (B8809763) Catalysts for Michael Addition Reactions

Beyond being a substrate, 3-Methoxy-β-nitrostyrene has been utilized in the synthesis of novel catalyst systems. Specifically, it has been employed in the creation of new thiazoline catalysts which are effective in promoting Michael addition reactions. chemicalbook.com The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction in organic synthesis.

Thiazoline-based structures are incorporated into ligands for asymmetric catalysis, often in combination with other coordinating groups like oxazolines. rsc.orgresearchgate.net These thiazoline-oxazoline ligands have been successfully applied in metal-catalyzed asymmetric reactions, such as the Friedel-Crafts alkylation of indoles with nitrostyrenes. rsc.orgresearchgate.net In these systems, the thiazoline moiety helps to create a specific chiral environment around a metal center (e.g., Zinc), which in turn controls the stereochemical outcome of the reaction. While detailed studies specifically on catalysts derived directly from 3-Methoxy-β-nitrostyrene are noted, the general principle involves leveraging the structural features of such compounds to build chiral ligands that can effectively catalyze important organic transformations. chemicalbook.comua.es

Chemical Probes for Mechanistic Biological Research

Investigation of Molecular Mechanisms of Inflammasome Activation

A close structural analog of 3-Methoxy-β-nitrostyrene, 3,4-methylenedioxy-β-nitrostyrene (MNS) , has been identified as a valuable chemical probe for studying the intricate molecular pathways of the innate immune system. nih.govnih.gov Specifically, MNS has been shown to be a potent and selective inhibitor of the NLRP3 inflammasome . nih.govfrontiersin.org The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the inflammatory response by activating caspase-1 and triggering the release of pro-inflammatory cytokines like IL-1β. frontiersin.orgmdpi.com

Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. nih.govfrontiersin.org MNS serves as a crucial tool for dissecting the mechanism of NLRP3 activation. Research has revealed that MNS does not act on upstream signaling components like potassium efflux but instead directly targets the NLRP3 protein itself. nih.govnih.gov It prevents the assembly and oligomerization of the inflammasome complex, a critical step for its activation. nih.gov Mechanistic studies, including immunoprecipitation and mass spectrometry, have suggested that MNS binds to both the nucleotide-binding oligomerization domain (NACHT) and the leucine-rich repeat (LRR) domain of the NLRP3 protein. nih.govfrontiersin.org Furthermore, it has been demonstrated that MNS inhibits the ATPase activity of NLRP3, which is essential for the inflammasome's function. nih.govnih.gov The identification of MNS as a specific inhibitor provides a powerful chemical probe to further explore the molecular mechanisms governing NLRP3 inflammasome activation and to aid in the development of novel therapeutic strategies for NLRP3-associated diseases. nih.gov

Table 3: Activity of 3,4-methylenedioxy-β-nitrostyrene (MNS) as an Inflammasome Inhibitor

| Compound | Biological Target | Mechanism of Action | Significance |

|---|---|---|---|

| 3,4-methylenedioxy-β-nitrostyrene (MNS) | NLRP3 Inflammasome | Blocks inflammasome assembly and oligomerization; Inhibits NLRP3 ATPase activity. nih.govnih.govfrontiersin.org | Serves as a specific chemical probe for studying NLRP3 activation; Potential lead for anti-inflammatory drug development. nih.gov |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 3-methoxy-4-nitrostyrene, and how can reaction conditions be optimized?